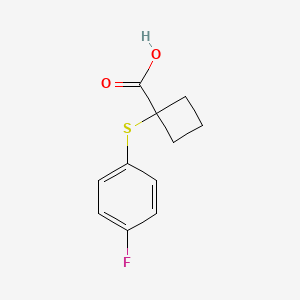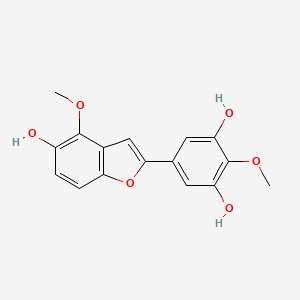![molecular formula C22H24N2 B13072204 4-[2-(4-amino-3,5-dimethylphenyl)phenyl]-2,6-dimethylaniline](/img/structure/B13072204.png)
4-[2-(4-amino-3,5-dimethylphenyl)phenyl]-2,6-dimethylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(4-amino-3,5-dimethylphenyl)phenyl]-2,6-dimethylaniline is an organic compound with the molecular formula C23H26N2. This compound is known for its unique structure, which includes multiple aromatic rings and amino groups. It is used in various scientific research applications due to its interesting chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-amino-3,5-dimethylphenyl)phenyl]-2,6-dimethylaniline typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high efficiency.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar coupling reactions. The reaction conditions are optimized to ensure high yield and purity, often involving the use of specialized equipment and reagents to control the reaction environment.
Análisis De Reacciones Químicas
Types of Reactions
4-[2-(4-amino-3,5-dimethylphenyl)phenyl]-2,6-dimethylaniline undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
4-[2-(4-amino-3,5-dimethylphenyl)phenyl]-2,6-dimethylaniline is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and protein binding.
Medicine: As a potential therapeutic agent due to its bioactive properties.
Industry: In the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-[2-(4-amino-3,5-dimethylphenyl)phenyl]-2,6-dimethylaniline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to 4-[2-(4-amino-3,5-dimethylphenyl)phenyl]-2,6-dimethylaniline include:
- 2-(2-(2-amino-4-methylphenyl)ethyl)-5-methylphenylamine
- 4-[1-(4-amino-3-methylphenyl)cyclohexyl]-2-methylphenylamine
- N-(2,5-dimethylphenyl)-4-{4-[(3,4-dioxo-3,4-dihydro-1-naphthalenyl)amino]phenyl}-2,4-dioxobutanamide .
Uniqueness
What sets this compound apart is its specific arrangement of aromatic rings and amino groups, which confer unique chemical and biological properties. This makes it particularly valuable in research and industrial applications.
Propiedades
Fórmula molecular |
C22H24N2 |
|---|---|
Peso molecular |
316.4 g/mol |
Nombre IUPAC |
4-[2-(4-amino-3,5-dimethylphenyl)phenyl]-2,6-dimethylaniline |
InChI |
InChI=1S/C22H24N2/c1-13-9-17(10-14(2)21(13)23)19-7-5-6-8-20(19)18-11-15(3)22(24)16(4)12-18/h5-12H,23-24H2,1-4H3 |
Clave InChI |
KPWYVTWODIXTKM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1N)C)C2=CC=CC=C2C3=CC(=C(C(=C3)C)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


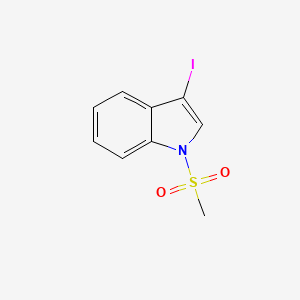
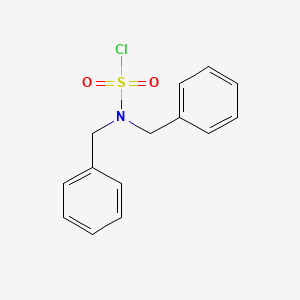
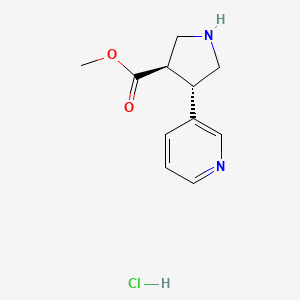
![Methyl 2-methyl-4-oxo-3,4-dihydro-2H-benzo[e][1,2]thiazine-3-carboxylate](/img/structure/B13072137.png)

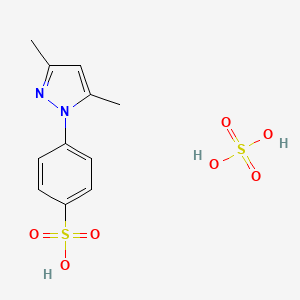

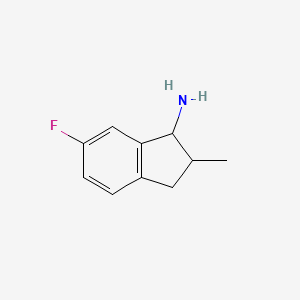
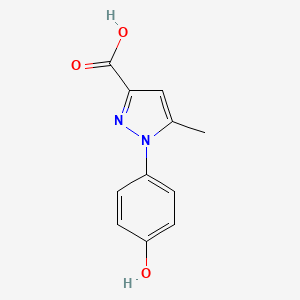
![3,3-Difluoro-N-[(1S)-3-[(3-exo)-3-[3-methyl-5-(1-methylethyl)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]oct-8-yl]-1-phenylpropyl]-4-piperidinecarboxamide](/img/structure/B13072164.png)
![Racemic-(3R,3aS,6aS)-tert-butyl3-(hydroxymethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate](/img/structure/B13072169.png)
![{3-bromo-2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}methanamine](/img/structure/B13072170.png)
